

The Advanced Non-Fullerene Acceptor HAC-Y6: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HAC-Y6

Cat. No.: B15583104

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **HAC-Y6** (commonly known as Y6 or BTP-4F), a pivotal n-type organic semiconductor that has significantly advanced the field of organic photovoltaics. This document details the molecule's fundamental physicochemical properties, offers in-depth experimental protocols for its synthesis, device fabrication, and characterization, and visualizes its operational mechanism. The information is tailored for researchers and professionals engaged in materials science and organic electronics.

Core Molecular Attributes

HAC-Y6 is a non-fullerene acceptor (NFA) characterized by an A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure. Its chemical formula is C₈₂H₈₆F₄N₈O₂S₅, and it has a molecular weight of 1451.93 g/mol .^[1] The molecule's unique architecture, featuring a fused ladder-type electron-deficient core, enables a low bandgap and high electron affinity, which are critical for efficient charge separation and transport in organic solar cells.^[2]

Physicochemical and Electronic Properties

The key quantitative properties of **HAC-Y6** are summarized in the table below, providing a comparative basis for research and development.

Property	Value	Reference(s)
Molecular Formula	C82H86F4N8O2S5	[1] [2]
Molecular Weight	1451.93 g/mol	[1]
CAS Number	2304444-49-1	[1]
HOMO Energy Level	-5.65 eV	
LUMO Energy Level	-4.10 eV	
Maximum Absorption	~810 nm (in thin film)	
Electron Mobility	0.001 - 3 cm ² /Vs	[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **HAC-Y6**, the fabrication of organic photovoltaic devices using a PM6:Y6 active layer, and the subsequent characterization of the molecule and devices.

Synthesis of HAC-Y6 (BTP-4F)

The synthesis of **HAC-Y6** is a multi-step process involving the construction of the fused donor-acceptor-donor (DA'D) core followed by the attachment of the electron-accepting end groups. While specific, detailed, replicable protocols are often proprietary or spread across multiple publications, the general synthetic strategy involves the following key reactions:

- Stille Coupling: This cross-coupling reaction is typically used to form carbon-carbon bonds, which are essential for constructing the fused aromatic core of the Y6 molecule.
- Cadogan Reductive Cyclization: This intramolecular cyclization reaction is employed to create the fused ring system.
- N-Alkylation: Alkyl chains are introduced onto the nitrogen atoms of the molecular backbone to enhance solubility and influence the molecule's packing in the solid state.
- Knoevenagel Condensation: This reaction is used to attach the electron-deficient end groups (2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) to the central core. This

final step is crucial for tuning the molecule's electronic properties.

A typical reaction sequence would involve synthesizing the aldehyde-terminated central core and then reacting it with the active methylene-based end-capping groups in the presence of a base like pyridine. The purification of the final product is critical and usually involves column chromatography and recrystallization to achieve the high purity required for optimal device performance.

Fabrication of PM6:Y6 Organic Solar Cells

The following protocol outlines the fabrication of a standard inverted architecture organic solar cell with a PM6:Y6 bulk heterojunction (BHJ) active layer.

Device Structure: ITO / PEDOT:PSS / PM6:Y6 / PDINO / Al

Materials and Reagents:

- Indium Tin Oxide (ITO) coated glass substrates
- Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
- PM6 (PBDB-T-2F) polymer donor
- Y6 (BTP-4F) non-fullerene acceptor
- PDINO (Perovskite-derived fullerene-free electron transport layer material)
- Aluminum (Al) pellets
- Chloroform (anhydrous)
- 1-Chloronaphthalene (additive)

Procedure:

- Substrate Cleaning:
 - Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

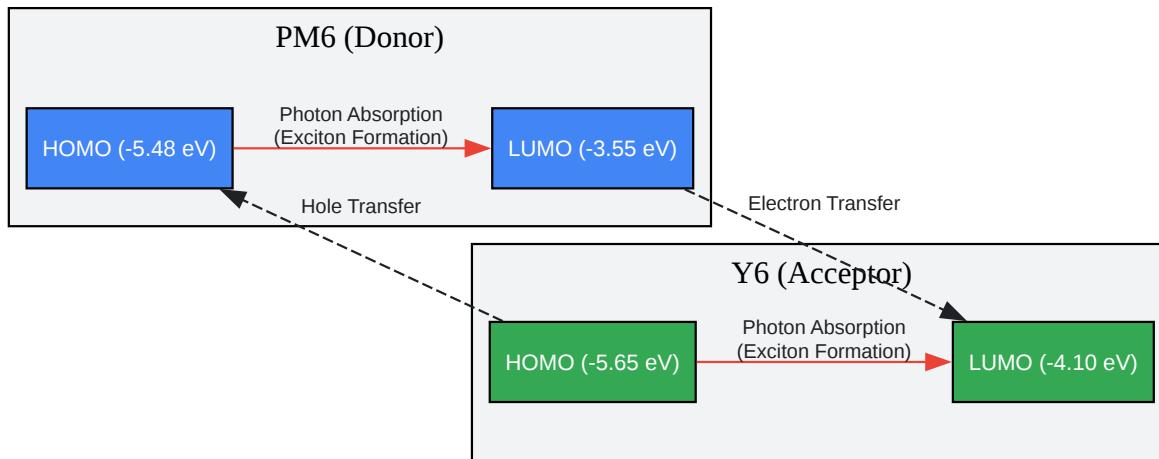
- Dry the substrates with a stream of dry nitrogen.
- Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the wettability and work function of the ITO surface.
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
 - Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
- Active Layer Preparation and Deposition:
 - Prepare a blend solution of PM6 and Y6 (typically in a 1:1.2 weight ratio) in chloroform at a total concentration of 16 mg/mL.
 - Add 0.5% (v/v) of 1-chloronaphthalene to the solution as a processing additive.
 - Stir the solution at room temperature for at least 3 hours in a nitrogen-filled glovebox.
 - Spin-coat the PM6:Y6 blend solution onto the PEDOT:PSS layer at 3000 rpm for 30 seconds.
 - Anneal the active layer at 90-110°C for 10 minutes.
- Electron Transport Layer (ETL) Deposition:
 - Prepare a solution of PDINO in a suitable solvent (e.g., methanol).
 - Spin-coat the PDINO solution onto the active layer.
- Electrode Deposition:
 - Transfer the substrates to a thermal evaporator.
 - Deposit a 100 nm thick aluminum (Al) top electrode at a pressure below 1×10^{-6} Torr.

Characterization of HAC-Y6 and Devices

1. Molecular and Thin Film Characterization:

- UV-Vis-NIR Spectroscopy: To determine the absorption spectrum of Y6 in solution and thin-film form. Thin films are typically spin-coated onto quartz substrates.
- Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. Measurements are performed on a thin film of Y6 coated on a glassy carbon electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) with a reference electrode (e.g., Ag/AgCl).
- Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation of the PM6:Y6 blend thin films.
- Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To analyze the molecular packing and orientation of Y6 within the thin film.

2. Device Performance Characterization:

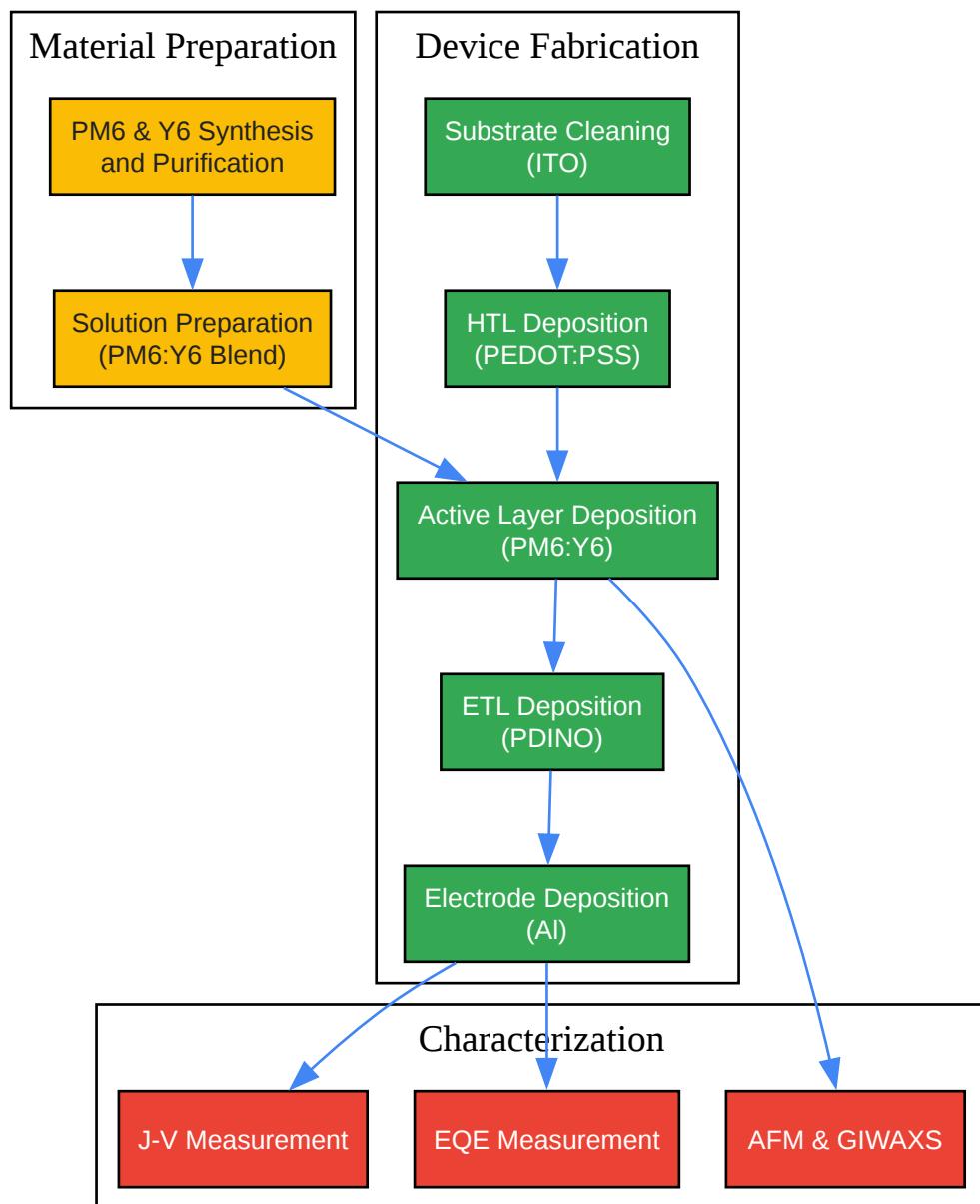

- Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (open-circuit voltage (V_{oc}), short-circuit current density (J_{sc}), fill factor (FF), and power conversion efficiency (PCE)). Measurements are performed under simulated AM 1.5G solar illumination (100 mW/cm²).
- External Quantum Efficiency (EQE) Measurements: To determine the percentage of incident photons that are converted to charge carriers at each wavelength.

Mechanism of Action: Charge Generation and Transfer

The high efficiency of PM6:Y6 based organic solar cells is attributed to the efficient charge generation and transport within the bulk heterojunction active layer. The process can be visualized as a series of steps from photon absorption to charge collection.

Energy Level Diagram and Charge Transfer Pathways

The following diagram illustrates the energy levels of PM6 and Y6 and the primary pathways for charge generation. Upon photoexcitation, either the donor (PM6) or the acceptor (Y6) can absorb a photon to form an exciton (a bound electron-hole pair). Due to the favorable energy level alignment (type-II heterojunction), the exciton dissociates at the donor-acceptor interface.



[Click to download full resolution via product page](#)

Caption: Energy level diagram of the PM6:Y6 interface.

Experimental Workflow for Device Fabrication and Testing

The logical flow from materials to a fully characterized solar cell is a critical aspect of research in this field. The following diagram outlines a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for organic solar cell fabrication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Process and design guidelines for inkjet-printed organic photovoltaic cells – using the example of PM6:Y6 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Advanced Non-Fullerene Acceptor HAC-Y6: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583104#hac-y6-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com